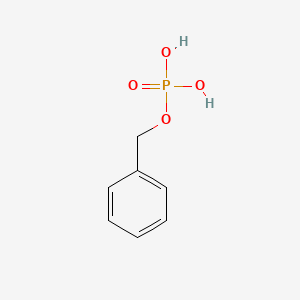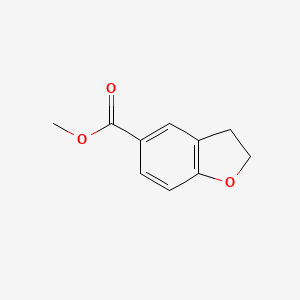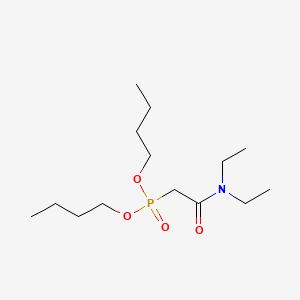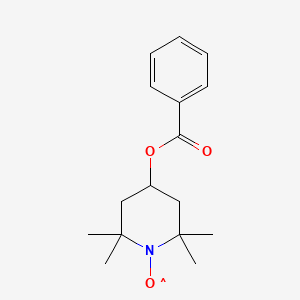![molecular formula C13H8Cl2O2 B1586552 3',5'-ジクロロ-[1,1'-ビフェニル]-4-カルボン酸 CAS No. 190911-79-6](/img/structure/B1586552.png)
3',5'-ジクロロ-[1,1'-ビフェニル]-4-カルボン酸
説明
3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound that belongs to the class of biphenyl carboxylic acids It is characterized by the presence of two chlorine atoms at the 3’ and 5’ positions on the biphenyl ring and a carboxylic acid group at the 4 position
科学的研究の応用
3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
Mode of Action
The mode of action of PCBs is complex and depends on the specific congener. They can mimic or inhibit hormones, interfere with signal transduction, and cause oxidative stress
Biochemical Pathways
PCBs can affect various biochemical pathways, including those involved in hormone synthesis and metabolism, signal transduction, and oxidative stress
Pharmacokinetics
PCBs are lipophilic and can accumulate in fatty tissues. They are resistant to metabolism and can persist in the body for years
Result of Action
The effects of PCBs at the molecular and cellular level can include altered gene expression, disrupted cell signaling, and cellular damage due to oxidative stress
Action Environment
The action of PCBs can be influenced by various environmental factors, including the presence of other contaminants. They are resistant to degradation and can persist in the environment for many years
生化学分析
Cellular Effects
It is speculated that it could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is not well-defined. It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of varying dosages of 3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid in animal models have not been extensively studied
Metabolic Pathways
The metabolic pathways involving 3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid are not well-characterized . It is possible that it interacts with certain enzymes or cofactors and may influence metabolic flux or metabolite levels.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. One common method involves the use of a Grignard reagent, where 3’,5’-dichlorobiphenyl is reacted with carbon dioxide to form the carboxylic acid. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and carboxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of biphenyl alcohols.
Substitution: Formation of biphenyl derivatives with various functional groups.
類似化合物との比較
- 3,5-Dichlorobenzoic acid
- 2,4-Dichlorobenzoic acid
- 4,4’-Dichlorobiphenyl
Comparison: 3’,5’-Dichloro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the specific positioning of the chlorine atoms and the carboxylic acid group on the biphenyl ring This structural arrangement imparts distinct chemical and physical properties, making it different from other chlorinated biphenyls and benzoic acids
特性
IUPAC Name |
4-(3,5-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-5-10(6-12(15)7-11)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTKERBYCONAST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374159 | |
| Record name | 3',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190911-79-6 | |
| Record name | 3',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(chloromethyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1586477.png)
![(5-Chlorobenzo[b]thiophen-3-yl)methanamine](/img/structure/B1586480.png)










